

# 8-Bromoquinoline: A Cornerstone for Innovation in Organic Synthesis

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## Compound of Interest

Compound Name: **8-Bromoquinoline**

Cat. No.: **B100496**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**8-Bromoquinoline** has emerged as a pivotal building block in modern organic synthesis, prized for its versatile reactivity and strategic importance in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of **8-bromoquinoline**, encompassing its synthesis, physical and spectroscopic properties, and its extensive applications in pivotal cross-coupling reactions. Detailed experimental protocols for its synthesis and key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are presented to facilitate its practical application in the laboratory. Furthermore, this guide highlights the significance of **8-bromoquinoline** derivatives in medicinal chemistry, showcasing their role in the development of novel therapeutic agents. All quantitative data is systematically organized into tables for clear comparison, and key experimental workflows are visualized using Graphviz diagrams to provide a clear and logical representation of the synthetic processes.

## Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of a bromine atom at the C8 position of the quinoline ring system endows the parent molecule with a reactive handle, enabling a diverse range of chemical transformations. This strategic functionalization allows for the facile introduction of aryl, alkyl, alkynyl, and amino moieties, making **8-bromoquinoline** an

invaluable precursor for the synthesis of highly substituted quinoline derivatives. Its utility is particularly pronounced in the field of drug discovery, where the quinoline core is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[1][2]</sup> This guide serves as a detailed resource for chemists seeking to harness the synthetic potential of **8-bromoquinoline**.

## Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of **8-bromoquinoline** is essential for its effective use in synthesis and for the characterization of its derivatives.

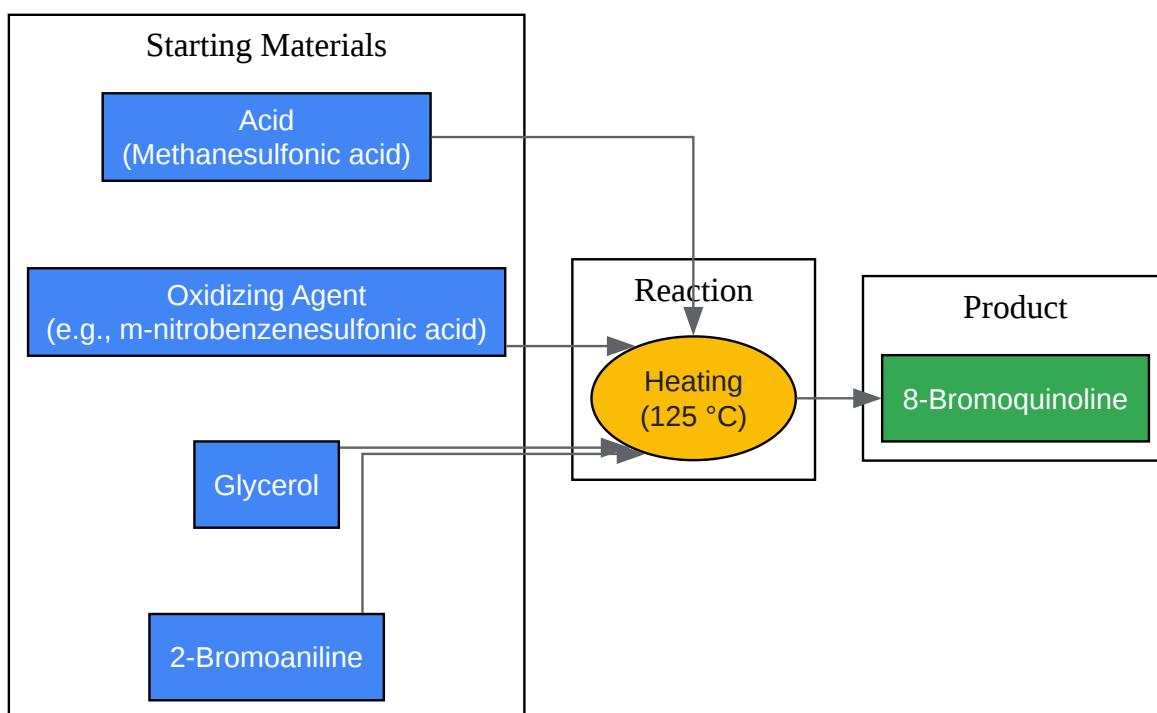
Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrN	[3]
Molecular Weight	208.05 g/mol	[3]
Appearance	Light yellow solid or liquid	[4]
Melting Point	58-59 °C	[3]
Boiling Point	112-113 °C at 0.5 mmHg	[3]
Density	1.594 g/mL at 25 °C	[3]
Solubility	Soluble in common organic solvents such as CHCl <sub>3</sub> , Et <sub>2</sub> O, and THF.	
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ 8.98 (dd, J = 4.2, 1.8 Hz, 1H), 8.08 (dd, J = 8.3, 1.7 Hz, 1H), 7.98 (dd, J = 7.4, 1.4 Hz, 1H), 7.72 (dd, J = 8.1, 1.2 Hz, 1H), 7.39 (dd, J = 8.1, 4.2 Hz, 1H), 7.32 (t, J = 8.0 Hz, 1H)	[4]
<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> )	δ 151.1, 145.0, 136.5, 133.0, 129.4, 127.7, 126.8, 124.5, 121.8	[4]
IR (KBr, cm <sup>-1</sup> )	3066, 2921, 1581, 1563, 1490, 1457, 1396, 1365, 1332, 1270, 1201, 1133, 933, 871, 806, 784, 723, 649	[5]
Mass Spectrum (EI)	m/z (%): 209 (M <sup>++</sup> 2, 98), 207 (M <sup>+</sup> , 100), 128 (M <sup>+</sup> -Br, 55)	[3]

## Synthesis of 8-Bromoquinoline

The most common and efficient method for the preparation of **8-bromoquinoline** is the Skraup synthesis, a classic reaction in heterocyclic chemistry.[4][6]

## Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid. For the synthesis of **8-bromoquinoline**, 2-bromoaniline is used as the starting material.[4]



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### Skraup Synthesis of **8-Bromoquinoline**.

Experimental Protocol: Skraup Synthesis of **8-Bromoquinoline**[4]

- Materials:
  - 2-Bromoaniline (80.55 g, 0.468 mol)
  - Methanesulfonic acid (250 mL)
  - meta-Nitrobenzenesulfonic acid sodium salt (66.30 g, 0.293 mol)

- FeSO<sub>4</sub>·7H<sub>2</sub>O (3.90 g, 14 mmol)
- Glycerol (84.9 mL, 1.17 mol)
- 50% (w/v) Aqueous NaOH solution
- Diethyl ether (Et<sub>2</sub>O)
- Brine
- Anhydrous Na<sub>2</sub>SO<sub>4</sub>
- Celite
- Procedure:
  - Equip a 1-L three-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and a dropping funnel.
  - Charge the flask with methanesulfonic acid and heat with stirring to an internal temperature of 125 °C.
  - Add 2-bromoaniline portion-wise, followed by meta-nitrobenzenesulfonic acid sodium salt and FeSO<sub>4</sub>·7H<sub>2</sub>O.
  - Add glycerol dropwise in three equal portions (28.3 mL each) at three-hour intervals.
  - After the final addition of glycerol, maintain the reaction mixture at 125 °C for 12 hours.
  - Allow the reaction to cool to room temperature and add 250 mL of water.
  - Transfer the solution to a 4-L beaker and cool in an ice bath.
  - Basify the solution to pH ~14 by the slow addition of 50% aqueous NaOH solution with stirring.
  - Extract the aqueous layer with Et<sub>2</sub>O (3 x 500 mL).

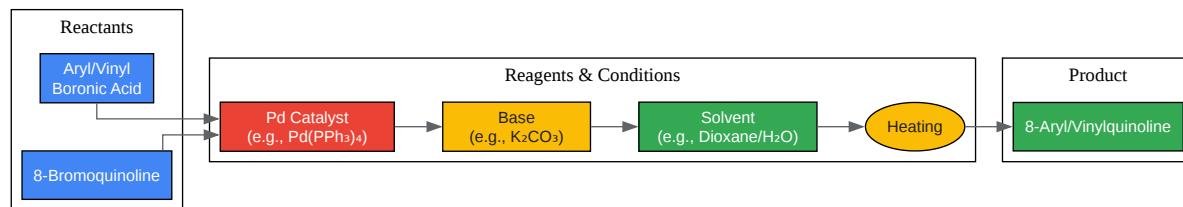
- Combine the organic extracts, wash with brine (1 x 400 mL), dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and filter through Celite.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by Kugelrohr distillation (0.14 mmHg; pot temperature, 180–205 °C) to afford **8-bromoquinoline** as a yellow oil that solidifies on standing.
- Yield: 83.69 g (86%)

## Applications in Organic Synthesis: Cross-Coupling Reactions

**8-Bromoquinoline** is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon–carbon and carbon–heteroatom bonds.

### Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a C–C bond between **8-bromoquinoline** and an organoboron compound, typically a boronic acid or a boronic ester. This reaction is widely used to synthesize 8-aryl or 8-vinylquinolines.[2]



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Suzuki-Miyaura Coupling of **8-Bromoquinoline**.

## Experimental Protocol: Suzuki-Miyaura Coupling of **8-Bromoquinoline** with Phenylboronic Acid

- Materials:

- **8-Bromoquinoline** (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- $\text{Pd}(\text{PPh}_3)_4$  (0.05 equiv)
- $\text{K}_2\text{CO}_3$  (2.0 equiv)
- 1,4-Dioxane
- Water
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous  $\text{MgSO}_4$

- Procedure:

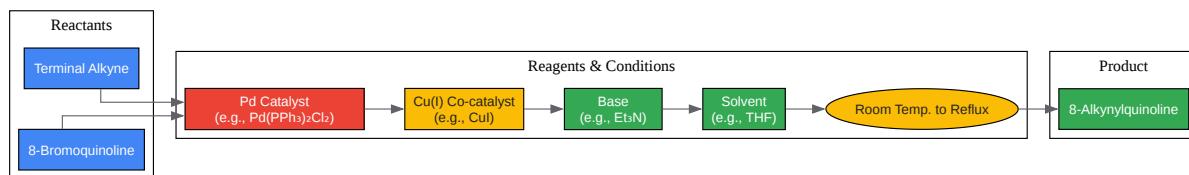
- To a flame-dried round-bottom flask, add **8-bromoquinoline**, phenylboronic acid,  $\text{Pd}(\text{PPh}_3)_4$ , and  $\text{K}_2\text{CO}_3$ .
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add a deoxygenated solution of 1,4-dioxane/water (4:1).
- Heat the reaction mixture to 100 °C and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with EtOAc.

- Wash the organic layer with brine, dry over anhydrous  $\text{MgSO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Coupling Partner	Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference(s)
Phenylboronic acid	$\text{Pd}(\text{PPh}_3)_4$ (5)	$\text{K}_2\text{CO}_3$ (2)	Dioxane/ $\text{H}_2\text{O}$ 4:1	100	18	92	[7]
4-Methoxyphenylboronic acid	$\text{Pd}(\text{dppf})\text{Cl}_2$ (3)	$\text{Na}_2\text{CO}_3$ (2)	$\text{DME}/\text{H}_2\text{O}$ 3:1	80	12	88	
3-Thienylboronic acid	$\text{Pd}_2(\text{dba})_3$ (2)	$\text{K}_3\text{PO}_4$ (3)	Toluene	110	24	75	

## Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of a  $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$  bond, allowing for the synthesis of 8-alkynylquinolines from **8-bromoquinoline** and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.<sup>[8]</sup>



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### Sonogashira Coupling of **8-Bromoquinoline**.

Experimental Protocol: Sonogashira Coupling of **8-Bromoquinoline** with Phenylacetylene[9]

- Materials:

- **8-Bromoquinoline** (1.0 equiv)
- Phenylacetylene (1.2 equiv)
- $\text{PdCl}_2(\text{PPh}_3)_2$  (0.03 equiv)
- $\text{CuI}$  (0.05 equiv)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Tetrahydrofuran (THF)
- Saturated aqueous  $\text{NH}_4\text{Cl}$  solution
- EtOAc
- Brine
- Anhydrous  $\text{Na}_2\text{SO}_4$

- Procedure:

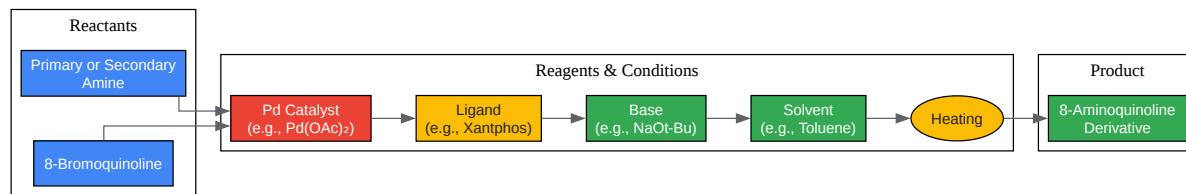
- To a Schlenk flask, add **8-bromoquinoline**,  $\text{PdCl}_2(\text{PPh}_3)_2$ , and  $\text{CuI}$ .
- Evacuate and backfill the flask with an inert gas three times.
- Add degassed THF and  $\text{Et}_3\text{N}$ .
- Add phenylacetylene via syringe.
- Stir the reaction mixture at room temperature for 12-24 hours.

- Monitor the reaction by TLC.
- Upon completion, quench the reaction with saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the mixture with EtOAc.
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purify the crude product by flash column chromatography.

Coupling Partner	Pd Catalyst (mol%)	Cu Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference(s)
Phenylacetylene	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (3)	CuI (5)	Et <sub>3</sub> N (2)	THF	25	18	85	[9]
Trimethylsilylacetylene	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	CuI (10)	i-Pr <sub>2</sub> NH (2.5)	DMF	60	12	90	
1-Heptyne	Pd(OAc) <sub>2</sub> (2)	PPh <sub>3</sub> (4)	Cs <sub>2</sub> CO <sub>3</sub> (2)	Dioxane	80	24	78	

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 8-aminoquinoline derivatives from **8-bromoquinoline** and a primary or secondary amine.[10][11]



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### Buchwald-Hartwig Amination of **8-Bromoquinoline**.

Experimental Protocol: Buchwald-Hartwig Amination of **8-Bromoquinoline** with Aniline

- Materials:

- **8-Bromoquinoline** (1.0 equiv)
- Aniline (1.2 equiv)
- $\text{Pd}(\text{OAc})_2$  (0.02 equiv)
- Xantphos (0.04 equiv)
- $\text{NaOt-Bu}$  (1.4 equiv)
- Toluene
- Saturated aqueous  $\text{NH}_4\text{Cl}$  solution
- $\text{EtOAc}$
- Brine
- Anhydrous  $\text{Na}_2\text{SO}_4$

- Procedure:

- To a glovebox, add  $\text{Pd}(\text{OAc})_2$ , Xantphos, and  $\text{NaOt-Bu}$  to a Schlenk tube.
- Add **8-bromoquinoline** and toluene.
- Add aniline via syringe.
- Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
- Monitor the reaction by TLC.
- Cool the reaction to room temperature and quench with saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Extract the mixture with  $\text{EtOAc}$ .
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purify the crude product by flash column chromatography.

Amine	Pd		Base (equiv)	Solen t	Temp (°C)	Time (h)	Yield (%)	Refere nce(s)
	Cataly st (mol%)	Ligand (mol%)						
Aniline	$\text{Pd}(\text{OAc})_2$ (2)	Xantph os (4)	$\text{NaOt-}\text{Bu}$ (1.4)	Toluene	110	18	89	[10]
Morphol ine	$\text{Pd}_2(\text{dba})_3$ (1.5)	BINAP (3)	$\text{Cs}_2\text{CO}_3$ (1.5)	Dioxan e	100	24	95	
N- Methylam iline	$\text{Pd}(\text{OAc})_2$ (5)	RuPhos (10)	$\text{K}_3\text{PO}_4$ (2)	Toluene	100	16	93	[11]

# 8-Bromoquinoline Derivatives in Medicinal Chemistry

The quinoline nucleus is a cornerstone in medicinal chemistry, and derivatives of **8-bromoquinoline** have shown significant promise as therapeutic agents. The C8 position provides a key vector for structural modification to optimize potency, selectivity, and pharmacokinetic properties.

Derivative Class	Biological Activity	Example Compound(s)	IC <sub>50</sub> Values	Reference(s)
5,7-Dibromo-8-hydroxyquinoline	Anticancer	5,7-Dibromo-8-hydroxyquinoline	6.7 - 25.6 µg/mL (against various cell lines)	[5]
6,8-Dibromo-5-nitroquinoline	Anticancer	6,8-Dibromo-5-nitroquinoline	24.1 - 50.0 µM (against various cell lines)	[12]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline	Anticancer	5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline	5.45 - 9.6 µg/mL (against various cell lines)	[12]
8-Hydroxyquinoline Derivatives	Antibacterial	Various 8-hydroxyquinoline derivatives	MIC values ranging from 0.125 - 8 µg/mL	[13]
Copper Complexes of Halogenated 8-Hydroxyquinolines	Anticancer, Antibacterial	[Cu(ClBrQ) <sub>2</sub> ]	IC <sub>50</sub> values in the micromolar range	[14]

## Conclusion

**8-Bromoquinoline** stands as a testament to the power of strategic halogenation in organic synthesis. Its accessibility through the robust Skraup synthesis and its predictable reactivity in a suite of powerful cross-coupling reactions have solidified its position as a valuable building

block for the construction of diverse and complex quinoline-containing molecules. The continued exploration of its reactivity and the biological evaluation of its derivatives promise to unlock new avenues in drug discovery and materials science. This guide provides a solid foundation for researchers to confidently and effectively utilize **8-bromoquinoline** in their synthetic endeavors.

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